N-(2,4-difluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide
Description
This compound features a triazolo[4,3-a]quinoxaline core, substituted at position 1 with an isopropyl group and at position 4 with a sulfanyl-linked acetamide moiety bearing a 2,4-difluorophenyl substituent. The triazoloquinoxaline scaffold is notable for its planar heteroaromatic structure, which facilitates interactions with biological targets such as enzymes or receptors via π-π stacking or hydrophobic interactions.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5OS/c1-11(2)18-25-26-19-20(24-15-5-3-4-6-16(15)27(18)19)29-10-17(28)23-14-8-7-12(21)9-13(14)22/h3-9,11H,10H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUTVVHXWROFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide, also referred to as EVT-2654972, is a novel compound that belongs to the class of sulfur-containing heterocycles. Its unique structure comprises both a difluorophenyl moiety and a triazoloquinoxaline framework, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of EVT-2654972 can be represented as follows:
Key properties include:
- Molecular Weight : 342.37 g/mol
- Functional Groups : Sulfanyl, triazole, quinoxaline
The synthesis of this compound involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice to achieve high yield and purity.
The biological activity of EVT-2654972 is primarily attributed to its interaction with specific biological targets. The compound's mechanism of action may involve:
- Inhibition of Enzymes : Potentially acting as an inhibitor for various enzymes involved in cancer progression.
- Receptor Modulation : Interaction with adenosine receptors or other cellular receptors that regulate cell proliferation and apoptosis.
Cytotoxicity and Anticancer Activity
Recent studies have highlighted the cytotoxic properties of compounds based on the triazoloquinoxaline scaffold. For instance:
- Cytotoxic Activity : Compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines. For example, derivatives from the triazoloquinoxaline family have demonstrated EC50 values in the micromolar range against melanoma cell lines (e.g., A375) and breast cancer cells (e.g., MDA-MB-231) .
Comparative Efficacy
A comparative analysis of related compounds illustrates the potential efficacy of EVT-2654972:
| Compound | EC50 (nM) | Cancer Cell Line |
|---|---|---|
| EAPB02303 | 3 | Melanoma |
| EVT-2654972 | TBD | TBD |
| 16a | 3158 | Various |
| 17a | 365 | Various |
This table shows that while EVT-2654972's specific EC50 has yet to be determined, other compounds in its class exhibit promising anticancer activity.
Anticancer Studies
Several studies have focused on derivatives of the triazoloquinoxaline scaffold:
- El-Adl et al. Study : Investigated various derivatives against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT116), revealing potent anti-proliferative activities .
- Ezzat et al. Research : Developed A2B adenosine receptor antagonists with hydrophobic aryl tails linked through hydrophilic groups, showing low-micromolar-range cytotoxic activities .
Antibacterial and Antifungal Properties
Quinoxaline derivatives have also been noted for their antibacterial and antifungal activities:
- Antibacterial Activity : Compounds derived from quinoxalines have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The potential antifungal properties are being explored, although specific data for EVT-2654972 remains limited.
Future Directions
The ongoing research into this compound suggests several avenues for further exploration:
- In Vivo Studies : Essential to evaluate the compound's efficacy and safety profile in living organisms.
- Structural Modifications : Future studies may focus on modifying the existing structure to enhance biological activity or reduce toxicity.
- Broader Pharmacological Applications : Investigating other potential therapeutic uses beyond oncology could expand its applicability in medicine.
Scientific Research Applications
Medicinal Chemistry
N-(2,4-difluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds with similar triazoloquinoxaline structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have demonstrated that derivatives of quinoxaline can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound's sulfanyl group may enhance its antimicrobial activity. Studies on related compounds have shown that sulfur-containing heterocycles can exhibit significant antibacterial and antifungal properties.
Case Study: Antibacterial Efficacy
A study highlighted the effectiveness of triazole derivatives against resistant strains of bacteria such as Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis . Further exploration of this compound could yield similar results.
Materials Science
Research into the use of this compound in materials science has focused on its potential as a building block for organic semiconductors and other advanced materials due to its unique electronic properties.
Case Study: Organic Electronics
Compounds with similar structural motifs have been utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to facilitate charge transport makes them suitable candidates for enhancing device efficiency .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | |
| Compound B | Antibacterial | 10.0 | |
| N-(2,4-difluorophenyl)-2-{...} | Potential Anticancer | TBD | Ongoing Research |
Table 2: Structural Features
| Feature | Description |
|---|---|
| Fluorine Atoms | 2 (enhances lipophilicity) |
| Sulfanyl Group | Potential for increased reactivity |
| Triazoloquinoxaline Moiety | Biological activity modulation |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Triazoloquinoxaline vs. Simpler Triazoles: The fused triazoloquinoxaline core in the target compound provides superior planarity for target binding compared to non-fused triazoles, as seen in and .
- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound enhances metabolic stability and electron-withdrawing effects compared to monosubstituted fluorophenyl derivatives (e.g., ) .
- Synthetic Feasibility: Analogues like F989-0716 and F989-0876 () suggest that modifications at position 1 of the triazoloquinoxaline core are synthetically accessible via Cu-catalyzed click chemistry or nucleophilic substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
